ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli-type reaction, which involves the condensation of an aryl aldehyde, barbituric acid, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Rosuvastatin Ethyl Ester: Ethyl (3R,5S,E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities.
Uniqueness
Ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H16FN3O5S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16FN3O5S/c1-3-29-19(27)11-8(2)30-16(15(11)25)12-13-17(23-20(28)24-18(13)26)22-14(12)9-4-6-10(21)7-5-9/h4-7,25H,3H2,1-2H3,(H3,22,23,24,26,28) |
InChI Key |
YDSWSLBSGRVLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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